1-Nitromethyl-1-cyclohexanol
Description
Significance as a Versatile Building Block in Organic Chemistry
In the field of organic synthesis, the concept of "building blocks" refers to relatively simple molecules that can be assembled to create larger, more complex molecular architectures. illinois.edubldpharm.com Nitro compounds, in particular, are regarded as indispensable building blocks in both academic and industrial settings. frontiersin.org Their utility stems from the diverse reactivity of the nitro group, which can participate in a wide array of bond-forming reactions and can be readily transformed into other functional groups. frontiersin.org
1-Nitromethyl-1-cyclohexanol exemplifies the utility of nitro compounds as a versatile synthetic intermediate. ontosight.aifrontiersin.org Its structure contains two distinct functional groups—a tertiary alcohol and a primary nitro group—which can be manipulated selectively to build new molecular frameworks. ontosight.ai It serves as a known intermediate in the synthesis of various organic compounds, including pharmaceuticals. chemicalbook.com For instance, it is used as an intermediate in the synthesis of guanethidine. chemicalbook.com A significant application is its role as a precursor to 1-(aminomethyl)cyclohexanol (B1329751) through the reduction of the nitro group. orgsyn.orgorgsyn.org This resulting amino alcohol is a key component in ring-enlargement reactions, such as its treatment with nitrous acid to yield cycloheptanone (B156872). orgsyn.orgorgsyn.org
| Property | Data |
| IUPAC Name | 1-(nitromethyl)cyclohexan-1-ol nih.gov |
| Molecular Formula | C7H13NO3 nih.gov |
| Molecular Weight | 159.18 g/mol chemeo.com |
| CAS Number | 3164-73-6 nih.gov |
| Physical Form | Liquid cymitquimica.com |
Structural Features and Synthetic Potential
The synthetic potential of this compound is directly linked to its distinct structural features. The molecule is built upon a six-membered carbocyclic cyclohexane (B81311) ring. Attached to one carbon of this ring are both a hydroxyl (-OH) group, making it a tertiary alcohol, and a nitromethyl (-CH2NO2) group. ontosight.ainih.gov
The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity. ontosight.ai This group can be transformed into a variety of other functionalities, which is a cornerstone of its synthetic utility. The most common transformation is its reduction to a primary amine (-NH2). This is typically achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst in a glacial acetic acid solvent to produce 1-(aminomethyl)cyclohexanol. orgsyn.org Electrolytic reduction is another method that can be employed for this conversion. orgsyn.orgorgsyn.org
The compound also demonstrates reactivity under basic conditions with aldehydes. pw.edu.pl In a reaction with an excess of formaldehyde (B43269) in the presence of sodium hydroxide (B78521), this compound undergoes a cleavage reaction. pw.edu.pl This process breaks the carbon-carbon bond between the cyclohexane ring and the nitromethyl group, yielding cyclohexanone (B45756) and tri-(hydroxymethyl)-nitromethane. pw.edu.pl Furthermore, the compound can be converted to its sodium salt, which can serve as a nucleophile in subsequent reactions. pw.edu.plorgsyn.org For instance, the sodium salt of 1-nitromethyl-cyclohexanol can react with chlorine or bromine to yield halogenated derivatives, such as 1-chloronitromethylcyclohexanol and 1-bromonitromethylcyclohexanol. pw.edu.pl
| Reactant | Reagents/Conditions | Product(s) | Reaction Type |
| This compound | Hydrogen, Raney nickel catalyst, glacial acetic acid orgsyn.org | 1-(Aminomethyl)cyclohexanol orgsyn.org | Reduction |
| This compound | Excess formaldehyde, sodium hydroxide pw.edu.pl | Cyclohexanone, Tri-(hydroxymethyl)-nitromethane pw.edu.pl | Cleavage / Retro-Henry Reaction |
| Sodium salt of this compound | Chlorine or Bromine pw.edu.pl | 1-Chloronitromethylcyclohexanol or 1-Bromonitromethylcyclohexanol pw.edu.pl | Halogenation |
| This compound | Electrolytic reduction orgsyn.org | 1-(Aminomethyl)cyclohexanol orgsyn.org | Reduction |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(nitromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(6-8(10)11)4-2-1-3-5-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVEDWVPJRBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185528 | |
| Record name | 1-(Nitromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3164-73-6 | |
| Record name | 1-(Nitromethyl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3164-73-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Nitromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Nitromethyl 1 Cyclohexanol
Henry (Nitroaldol) Reaction Approaches
The condensation of cyclohexanone (B45756) with nitromethane (B149229) is a cornerstone for obtaining 1-Nitromethyl-1-cyclohexanol. This reaction is typically facilitated by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion that subsequently attacks the electrophilic carbonyl carbon of cyclohexanone. wikipedia.org
The most fundamental approach to synthesizing this compound utilizes a base to catalyze the condensation between the two primary reactants. Methodologies have evolved from traditional solvent-based systems to more modern, efficient, and environmentally benign solvent-free and microwave-assisted protocols.
Historically, the Henry reaction has been conducted in the presence of a solvent using various bases. These reactions often require significant reaction times and heating. Common bases include alkali metal hydroxides, alkoxides, and amines, with the choice of solvent influencing reaction efficiency. google.comscielo.br For instance, the use of amines with dissociation constants greater than 1x10⁻⁶ has been found to be effective for the condensation of ketones and nitromethane. google.com While specific yield data for this compound under a wide variety of conventional solvent-based conditions is dispersed, the general approach involves dissolving cyclohexanone in a suitable organic solvent, adding nitromethane and a catalytic amount of base, and stirring the mixture, often with heating, for several hours.
Table 1: Examples of Conventional Solvent-Based Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Amine Catalyst | - | 80-125 | 24 | ~50% conversion |
| K₂CO₃ | THF | Room Temp. | - | 30-84 |
In a move towards greener and more efficient chemical processes, solvent-free, or neat, conditions for the Henry reaction have been developed. These methods reduce waste and can simplify product purification. The reaction of cyclohexanone and nitromethane has been shown to proceed efficiently under these conditions, often with the aid of a catalyst. scielo.brresearchgate.net Optimization of these reactions involves adjusting parameters such as catalyst loading, temperature, and reaction time to maximize the yield of this compound. For example, using the solid base catalyst Amberlyst®-A21 under solvent-free conditions at room temperature is a viable method. scielo.br
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Henry reaction is no exception. sphinxsai.comresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. ajchem-a.com For the synthesis of this compound, a solvent-free approach under microwave irradiation has been successfully implemented. lookchem.comthieme-connect.com The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst is particularly effective for the reaction involving ketones like cyclohexanone. lookchem.com The addition of a Lewis acid, such as lithium bromide (LiBr), can further enhance the reaction yield. lookchem.com
Table 2: Microwave-Assisted Synthesis of this compound
| Catalyst | Lewis Acid | Temperature (°C) | Time (min) | Yield (%) |
|---|
Data sourced from a study on microwave-assisted Henry reactions of ketones. lookchem.com
Beyond simple base catalysis, more sophisticated catalytic systems have been applied to the Henry reaction of cyclohexanone and nitromethane. These include various forms of organocatalysis, which offer mild reaction conditions and high efficiency. researchgate.net
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of this compound, biguanides and phosphonium (B103445) salts have proven to be effective catalysts.
Biguanide (B1667054) Catalysis: The organic superbase metformin, a biguanide derivative, has been shown to efficiently catalyze the Henry reaction between cyclohexanone and nitromethane under neat (solvent-free) conditions at room temperature. researchgate.net This method is noted for its excellent reactivity and short reaction times, providing high conversions to the desired β-nitroalcohol. researchgate.net
Phosphonium Salts: Quaternary phosphonium salts can also act as effective catalysts for the Henry reaction. These salts are often used under solvent-free conditions and function as phase-transfer catalysts or Lewis acids. Their application in the condensation of cyclohexanone and nitromethane provides a valuable alternative to traditional base catalysis.
Table 3: Organocatalytic Synthesis of this compound
| Catalyst System | Conditions | Time | Yield (%) |
|---|
Data from a study on chemoselective biguanide-catalyzed Henry reactions. researchgate.net
Catalytic Variants of the Henry Reaction
Biocatalytic Approaches for Nitroaldol Reactions
The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. In the context of the nitroaldol (Henry) reaction for the synthesis of this compound, several classes of enzymes have been investigated.
Hydroxynitrile Lyases (HNLs): These enzymes, which naturally catalyze the addition of hydrogen cyanide to carbonyl compounds, have been shown to accept nitromethane as a nucleophile. While research has demonstrated the utility of HNLs in catalyzing the Henry reaction with various aldehydes, specific studies on the reaction with cyclohexanone are less common. The enantioselectivity of HNL-catalyzed Henry reactions can be influenced by the reaction conditions, such as pH.
Lipases: Lipases are another class of enzymes that have been explored for their catalytic activity in Henry reactions. Although more commonly associated with hydrolysis and esterification reactions, their promiscuous activity can be harnessed for C-C bond formation. Studies have shown that lipases can catalyze the reaction between aromatic aldehydes and nitromethane, suggesting their potential applicability to cyclohexanone.
The efficiency and stereoselectivity of these biocatalytic methods are highly dependent on the specific enzyme used, the reaction conditions (e.g., solvent, temperature, pH), and the substrate. Further research is needed to optimize these parameters for the specific synthesis of this compound.
Asymmetric Henry Reactions Leading to Related Nitroalcohols
The asymmetric Henry reaction is a powerful tool for the synthesis of chiral β-nitroalcohols. This reaction has been extensively studied with a variety of aldehydes and ketones, employing both metal-based catalysts and organocatalysts.
Metal-Based Catalysts: A wide range of metal complexes, particularly those of copper, have been developed for the asymmetric Henry reaction. mdpi.com Chiral ligands, such as those derived from bis(oxazolines) and diamines, are used to induce enantioselectivity. mdpi.com While many of these systems have been optimized for reactions with aldehydes, their application to ketones like cyclohexanone is an active area of research.
Organocatalysts: In recent years, organocatalysis has emerged as a prominent strategy for asymmetric synthesis. mdpi.com For the Henry reaction, chiral thioureas, cinchona alkaloids, and amino acids have been employed as catalysts. mdpi.com These catalysts operate through various activation modes, including hydrogen bonding and enamine/iminium ion formation, to control the stereochemical outcome of the reaction. While there are numerous reports on the organocatalyzed asymmetric Henry reaction of aldehydes, specific and highly efficient systems for cyclohexanone are still under development.
The following table summarizes representative catalyst systems used in the asymmetric Henry reaction of carbonyl compounds with nitromethane, which could be adapted for the synthesis of chiral this compound.
| Catalyst System | Carbonyl Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu(II)-BOX complex | α-iminoester | Good | up to 99% | wikipedia.org |
| Chiral Thiourea (B124793) | Aromatic Aldehydes | Good | Moderate | mdpi.com |
| Cinchona Alkaloids | α-ketoesters | - | - | mdpi.com |
Alternative Synthetic Routes
Beyond the direct Henry reaction, other synthetic strategies can be employed to access this compound and related structures.
Nitroalkylation Strategies
Nitroalkylation involves the addition of a nitroalkane to an electrophile. In the context of synthesizing this compound, this would involve the reaction of a cyclohexanone-derived electrophile with a nitromethane nucleophile. This can be viewed as a variation of the Henry reaction, where the reactivity of the carbonyl group is modified.
Nitro-Mannich Reaction Pathways
The nitro-Mannich (or aza-Henry) reaction is a powerful C-C bond-forming reaction that involves the addition of a nitroalkane to an imine. wikipedia.org This reaction leads to the formation of β-nitroamines, which are valuable synthetic intermediates. wikipedia.org While the direct product of a nitro-Mannich reaction is not this compound, this pathway can be utilized to synthesize related amino alcohol structures. The reaction can be catalyzed by both metal complexes and organocatalysts. mdpi.comwikipedia.org
The general mechanism involves the formation of an imine from an aldehyde or ketone and an amine, followed by the nucleophilic attack of the nitronate anion.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| Aldehyde | Amine | Nitroalkane | CuI on Amberlyst A-21 | β-nitroamine | nih.gov |
| N-PMP-α-iminoester | Nitroalkane | - | Cu(II)-BOX | β-nitro-α-aminoester | wikipedia.org |
This methodology provides access to a diverse range of nitrogen-containing compounds that can be further elaborated.
Chemical Transformations and Reactivity of 1 Nitromethyl 1 Cyclohexanol
Reactions Involving the Nitro Group
The nitro group is one of the most useful functional groups in organic synthesis, primarily due to its facile conversion into other functionalities, most notably amines. mdpi.com The high polarity and electron-withdrawing nature of the nitro group also influence the reactivity of the adjacent carbon atom.
The reduction of the nitro group in 1-Nitromethyl-1-cyclohexanol can be controlled to yield either the corresponding primary amine through complete reduction or the hydroxylamine (B1172632) as a result of partial reduction.
The most common transformation of aliphatic nitro compounds is their reduction to primary amines. wikipedia.orgnih.gov This is typically achieved through catalytic hydrogenation, a method prized for its efficiency and clean reaction profiles. lookchem.com Various catalytic systems are effective for the reduction of this compound to 1-(aminomethyl)cyclohexanol (B1329751).
Commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is carried out under a hydrogen atmosphere (H₂ gas) or by using a hydrogen donor in a process known as catalytic transfer hydrogenation (CTH). lookchem.com Ammonium (B1175870) formate (B1220265) is a frequently used hydrogen source in CTH. lookchem.com The choice of catalyst and conditions allows for high yields and compatibility with other functional groups, although the vigorous nature of some catalytic systems can sometimes affect sensitive substrates. commonorganicchemistry.comresearchgate.net
| Catalyst System | Hydrogen Source | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol solvent, room temperature to mild heat, atmospheric or elevated pressure. | A highly efficient and common method for both aliphatic and aromatic nitro reduction. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Ethanol solvent, mild heat and pressure. | Often used when trying to avoid dehalogenation in substrates containing aromatic halides. commonorganicchemistry.com |
| Iron (Fe) metal | Acidic Media (e.g., Acetic Acid) | Refluxing acetic acid. | Provides a mild method that is often chemoselective, leaving other reducible groups intact. wikipedia.org |
| Zinc (Zn) dust | Acidic Media (e.g., Formic Acid) | Room temperature or mild heat. | A classic and mild method for reducing nitro groups. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Etheral Solvents (e.g., THF, Et₂O) | 0 °C to reflux. | A powerful reducing agent effective for aliphatic nitro compounds. commonorganicchemistry.com |
Partial reduction of the nitro group yields N-(1-hydroxycyclohexylmethyl)hydroxylamine. This transformation requires milder and more controlled reducing conditions than the complete reduction to the amine. Hydroxylamines are key intermediates in various synthetic pathways. mdpi.com
The selective reduction to a hydroxylamine can be challenging as the hydroxylamine itself can be readily reduced to the amine. However, specific reagents have been developed for this purpose. A common laboratory method involves the use of zinc dust in the presence of an aqueous solution of ammonium chloride. wikipedia.orglibretexts.org Other reagents, such as diborane (B8814927) or samarium diiodide (SmI₂) in the presence of methanol, have also proven effective for the clean conversion of nitroalkanes to the corresponding hydroxylamines. wikipedia.orgmdma.ch
| Reagent(s) | Typical Conditions | Notes |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Water/Alcohol co-solvent, 60 °C. | A classic method for the partial reduction of aliphatic nitro compounds. wikipedia.orgresearchgate.net |
| Samarium Diiodide (SmI₂) | THF/Methanol solvent, room temperature. | A mild method that offers simple workup and tolerates various functional groups. mdma.ch |
| Diborane (B₂H₆) | Tetrahydrofuran (THF) solvent. | Reduces aliphatic nitro compounds to hydroxylamines. wikipedia.org |
| Catalytic Hydrogenation (controlled) | Supported Palladium Catalysts | Specific reaction conditions (e.g., low temperature, presence of additives). |
While the nitro group itself is generally resistant to oxidation, the rest of the this compound molecule, specifically the alcohol group and the cyclohexyl ring, can undergo oxidative transformations.
The oxidation of an alcohol functional group typically converts primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones. chemguide.co.uk However, this compound is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is not attached to any hydrogen atoms. libretexts.org Consequently, tertiary alcohols are resistant to oxidation under standard conditions that would typically form a ketone, as there is no C-H bond to break on the carbinol carbon. libretexts.orgstudymind.co.uk
For the broader class of β-nitro alcohols, those with a secondary alcohol functionality can be readily oxidized to the corresponding α-nitro ketones. nih.govwikipedia.org This transformation is a useful synthetic procedure for accessing these valuable intermediates. nih.gov A classic and effective method for this oxidation involves the use of chromium-based reagents, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium like sulfuric acid. chemguide.co.uknih.gov
| Oxidizing Agent | Typical Conditions | Substrate Requirement |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous solution, 0 °C to room temperature. | Secondary α-nitro alcohol. nih.gov |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent, room temperature. | Secondary α-nitro alcohol. |
| Chromium Trioxide (CrO₃) / Alumina | Solvent-free or in organic solvent. | Secondary α-nitro alcohol. nih.gov |
The formation of a nitrocarboxylic acid from this compound would necessitate the oxidative cleavage of the carbon-carbon bonds within the cyclohexyl ring. Such reactions require harsh oxidizing conditions. This type of transformation is analogous to the industrial production of adipic acid, which involves the ring-opening oxidation of cyclohexanol (B46403) or cyclohexanone (B45756). reddit.combibliotekanauki.pl
Strong oxidizing agents, such as nitric acid at elevated temperatures or systems like hydrogen peroxide with a tungstate (B81510) catalyst, are capable of cleaving the cyclic structure to form a dicarboxylic acid. reddit.comresearchgate.net Applying such conditions to this compound could theoretically lead to the formation of a dicarboxylic acid where the nitromethyl group remains attached to one of the carbon atoms of the original ring. The exact product would depend on the specific site of the initial oxidative attack on the ring. For instance, cleavage of the C1-C2 bond could lead to a derivative of 6-nitro-6-(carboxymethyl)hexanoic acid. While the direct conversion of nitroalkanes to carboxylic acids under milder, iodide-catalyzed conditions has been reported, the formation from a complex substrate like this compound would likely proceed via a ring-cleavage mechanism. rsc.org
| Oxidizing System | Typical Conditions | Product Type from Cyclohexanol |
| Nitric Acid (HNO₃) | Elevated temperature, often with a metal catalyst (e.g., Vanadium, Copper). | Adipic Acid. bibliotekanauki.pl |
| Hydrogen Peroxide (H₂O₂) / Tungstic Acid | Heat. | Adipic Acid. reddit.com |
| Potassium Permanganate (B83412) (KMnO₄) | Basic conditions, followed by acidic workup. | Adipic Acid. youtube.com |
| Ozone (O₃) followed by H₂O₂ | Requires prior dehydration of the alcohol to an alkene. | Adipic Acid. youtube.com |
Nef Reaction for Carbonyl Compound Generation
The Nef reaction is a classical and significant transformation in organic chemistry for converting primary or secondary nitroalkanes into their corresponding carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction proceeds via the hydrolysis of a nitronate salt, which is formed by the deprotonation of the nitroalkane at the α-carbon. organic-chemistry.org For this compound, the nitro group is attached to a primary carbon, making it a suitable substrate for the Nef reaction to generate an aldehyde.
The reaction is typically initiated by treating the nitro compound with a base to form the nitronate salt. This salt is then carefully acidified, usually by adding it to a strong mineral acid like sulfuric acid at low temperatures. alfa-chemistry.com The protonated nitronate, a nitronic acid, undergoes hydrolysis to yield the carbonyl compound and nitrous oxide (N₂O). wikipedia.org The pH of the reaction medium is critical; the conversion to the carbonyl compound is favored in strongly acidic conditions (pH < 1), whereas milder conditions can lead to the formation of side products like oximes. organic-chemistry.orgalfa-chemistry.com
In the case of this compound, the Nef reaction would convert the nitromethyl group (-CH₂NO₂) into a formyl group (-CHO), yielding 1-formyl-1-cyclohexanol.
Reaction Scheme:
Nitronate Formation: this compound is treated with a base (e.g., NaOH) to form the corresponding sodium nitronate.
Acid Hydrolysis: The nitronate solution is added to cold, aqueous sulfuric acid, leading to the formation of 1-formyl-1-cyclohexanol and nitrous oxide.
Various methodologies have been developed to carry out the Nef reaction under different conditions, including oxidative and reductive methods, which can improve yields and reduce side reactions. alfa-chemistry.com
| Method Type | Typical Reagents | Key Characteristics |
|---|---|---|
| Classical (Hydrolytic) | 1. Base (NaOH, KOH, NaOEt) 2. Strong Acid (H₂SO₄, HCl) | The original method; requires strongly acidic conditions for the final step. wikipedia.org |
| Oxidative | Ozone (O₃), Potassium permanganate (KMnO₄), Oxone | Often proceeds under neutral or basic conditions, avoiding strong acids. wikipedia.orgorganic-chemistry.org |
| Reductive | Titanium(III) chloride (TiCl₃), Tin(II) chloride (SnCl₂) | Typically proceeds via an intermediate oxime, which is then hydrolyzed. organic-chemistry.org |
Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can be eliminated through a dehydration reaction to form a carbon-carbon double bond, yielding a nitroalkene. This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat. umass.edunau.edu
The mechanism for the acid-catalyzed dehydration of this tertiary alcohol follows an E1 (Elimination, Unimolecular) pathway. nau.edu
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation at the C1 position of the cyclohexyl ring.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond.
Deprotonation can occur from either the adjacent carbon within the ring (C2) or the nitromethyl side chain. This leads to the potential formation of two isomeric nitroalkenes: 1-(nitromethyl)cyclohexene and 1-(nitromethylidene)cyclohexane. The distribution of these products depends on the reaction conditions and the relative stability of the resulting alkenes.
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Heat | E1 for 2° and 3° alcohols umass.edu |
| Concentrated Phosphoric Acid (H₃PO₄) | Heat | E1 for 2° and 3° alcohols, often with fewer side reactions than H₂SO₄ umass.edu |
| Phosphorus Oxychloride (POCl₃) | Pyridine, 0 °C to reflux | E2 mechanism, often used under milder conditions |
| Thionyl Chloride (SOCl₂) | Pyridine | Primarily for converting alcohols to alkyl chlorides, but can promote elimination |
Nucleophilic Substitution Reactions at the Nitro-Bearing Carbon
The carbon atom bearing the nitro group (the α-carbon) is highly activated. The electron-withdrawing nature of the nitro group significantly increases the acidity of the protons on this carbon. As a result, this carbon can easily be deprotonated by a base to form a nitronate anion. This anion is a potent carbon nucleophile and can participate in substitution reactions with a variety of electrophiles.
This process is effectively a nucleophilic substitution of the α-proton. The nitronate derived from this compound can react with electrophiles such as alkyl halides, aldehydes, or Michael acceptors. For example, reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of a new carbon-carbon bond, yielding 1-(1-nitroethyl)-1-cyclohexanol.
While direct nucleophilic displacement of the nitro group itself is generally difficult as it is a poor leaving group, the reactivity of the α-carbon via its nitronate form is a cornerstone of nitroalkane chemistry. frontiersin.org
Rearrangement Reactions (e.g., to Cycloheptanone)
Under acidic conditions, the carbocation intermediate formed during the dehydration of this compound can potentially undergo rearrangement. Cationic rearrangements, such as a 1,2-alkyl shift, can lead to changes in the carbon skeleton. A particularly relevant transformation is ring expansion.
The formation of a tertiary carbocation at the C1 position of the cyclohexyl ring sets the stage for a possible ring-expanding rearrangement. In this process, a C-C bond from the ring (e.g., the C1-C2 bond) migrates to the adjacent carbocation center. This migration relieves ring strain and results in the expansion of the six-membered ring to a seven-membered ring, ultimately leading to a cycloheptanone (B156872) derivative. This type of rearrangement is analogous to the Tiffeneau-Demjanov rearrangement, where a 1-(aminomethyl)-1-cyclohexanol is treated with nitrous acid to generate a similar carbocationic intermediate that rearranges to cycloheptanone.
Plausible Mechanism for Rearrangement to Cycloheptanone:
Protonation of the hydroxyl group by a strong acid.
Loss of water to form a tertiary carbocation at C1 of the cyclohexyl ring.
A 1,2-shift of a carbon atom from the ring to the exocyclic carbon center. This expands the ring to seven members and places the positive charge on a ring carbon.
The resulting intermediate can be attacked by water and, after a series of steps including tautomerization and potential loss of the nitro group, could lead to the formation of cycloheptanone.
This pathway highlights the synthetic potential of using the carbocation generated from this compound to access larger ring systems.
Synthetic Applications of 1 Nitromethyl 1 Cyclohexanol and Its Derivatives
Intermediate in General Organic Synthesis
1-Nitromethyl-1-cyclohexanol is a valuable intermediate in organic synthesis due to the presence of both a hydroxyl and a nitro group attached to a cyclohexane (B81311) ring. ontosight.ai Its molecular formula is C7H13NO3. ontosight.aichemeo.comnih.gov The reactivity of this compound is largely dictated by these two functional groups. ontosight.ai
The synthesis of this compound is typically achieved through a nitroaldol reaction (Henry reaction) between cyclohexanone (B45756) and nitromethane (B149229). orgsyn.org This reaction is often carried out in the presence of a base, such as sodium ethoxide in ethanol. orgsyn.org The resulting sodium salt of this compound is then neutralized with an acid, like acetic acid, to yield the final product. orgsyn.org Efficient stirring is crucial during the reaction to maximize the yield of the pasty sodium salt intermediate. orgsyn.org
It serves as a precursor for the synthesis of various other compounds. For instance, it can be used to produce 1-(aminomethyl)cyclohexanol (B1329751) through the reduction of the nitro group. orgsyn.orgacs.org This transformation is a key step in the synthesis of other valuable organic molecules. orgsyn.orgacs.org
Precursor to Aminomethylcyclohexanol Derivatives
A significant application of this compound is its role as a precursor in the synthesis of 1-(aminomethyl)cyclohexanol and its derivatives. orgsyn.orgacs.orgepo.orgontosight.ai The conversion involves the reduction of the nitro group to an amino group.
Catalytic hydrogenation is a common method for this reduction. The reaction is typically carried out using a catalyst such as Raney nickel or palladium on carbon in a solvent like glacial acetic acid. orgsyn.orgacs.org The hydrogenation of 1-(nitromethyl)cyclohexanol is a markedly exothermic reaction, and temperature control is critical to prevent side reactions and catalyst deactivation, which can lower the yield of the desired 1-(aminomethyl)cyclohexanol. orgsyn.org
1-(Aminomethyl)cyclohexanol is a useful building block in its own right, finding applications in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.ai For example, it is a known intermediate in the synthesis of Gabapentin, an anticonvulsant drug. patsnap.comnih.gov
Role in the Synthesis of Complex Molecular Architectures
The unique structure of this compound and its derivatives allows for their use in the construction of more complex molecular frameworks, including acetic acid derivatives and polycyclic systems.
Construction of Nitromethylcyclohexyl-acetic Acid Derivatives
A notable application of this compound derivatives is in the synthesis of 1-(nitromethyl)cyclohexyl-acetic acid and its esters. google.com These compounds are key intermediates in an alternative synthesis route for Gabapentin. google.com
The synthesis involves the reaction of a 1-(nitromethyl)cyclohexyl intermediate with a suitable reagent to introduce the acetic acid moiety. For instance, a patent describes the synthesis of benzyl (B1604629) 1-(nitromethyl)cyclohexyl-acetate. google.com This intermediate is then converted to Gabapentin through subsequent reduction of the nitro group and deprotection of the ester. google.com This method provides a different pathway to this important pharmaceutical agent. google.com
Formation of Functionalized Polycarbocycles through Cascade Reactions
While direct cascade reactions involving this compound are not extensively documented, its derivatives can be envisioned as potential substrates for cascade reactions leading to complex polycarbocyclic frameworks. nih.gov Cascade reactions, which involve multiple bond-forming events in a single operation, are a powerful tool in organic synthesis for building molecular complexity efficiently. nih.govrsc.org
For example, the functional groups present in derivatives of this compound could be manipulated to participate in intramolecular cyclizations or cycloadditions. Gold-catalyzed cascade reactions have been reported for the assembly of polycarbocyclic frameworks from other starting materials, highlighting the potential for such transformations. nih.gov
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a one-pot synthesis to form a single product that incorporates most of the atoms of the starting materials. frontiersin.orgorganic-chemistry.orgtandfonline.com These reactions are valued for their atom economy, step economy, and ability to rapidly generate diverse molecular structures. frontiersin.orgtandfonline.com
While specific examples of this compound being directly used as a reactant in a named multi-component reaction are not prevalent in the reviewed literature, its constituent functional groups are commonly found in substrates for MCRs. For instance, the hydroxyl group can act as a nucleophile, and the nitro group can be a precursor to an amine, a common component in MCRs like the Ugi and Passerini reactions. organic-chemistry.org
Derivatives of this compound, such as 1-(aminomethyl)cyclohexanol, could potentially participate in MCRs. For example, the amino group could react with a carbonyl compound and an isocyanide in an Ugi reaction to form a complex peptidomimetic structure. The versatility of MCRs suggests that with appropriate derivatization, the this compound scaffold could be incorporated into a wide array of complex molecules. organic-chemistry.orgbeilstein-journals.org
Mechanistic Investigations of Reactions Involving 1 Nitromethyl 1 Cyclohexanol
Mechanistic Pathways of Henry Reaction Catalysis
The Henry reaction is fundamentally a base-catalyzed process. organic-chemistry.orgscirp.org The catalytic cycle begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. wikipedia.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the ketone. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, 1-nitromethyl-1-cyclohexanol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
A variety of catalytic systems have been developed to facilitate this transformation, each operating through slightly different mechanistic nuances:
Traditional Base Catalysis : Simple inorganic bases like alkali hydroxides or alkoxides can be used. scirp.org However, these often require careful control to prevent side reactions, such as dehydration of the product. organic-chemistry.org
Organocatalysis : The use of non-nucleophilic organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphonium-based ionic liquids, has been shown to effectively catalyze the reaction. unive.it For instance, phosphonium (B103445) methylcarbonate (B8334205) and bicarbonate salts have demonstrated catalytic performances comparable to strong organobases in the Henry addition of nitromethane (B149229) to cyclohexanone (B45756). unive.it
Metal-Complex Catalysis : Lewis acidic metal complexes are widely employed, particularly for asymmetric variants of the reaction. wikipedia.org Metals such as copper, cobalt, zinc, and lanthanum form complexes with chiral ligands. wikipedia.orgosti.govacs.org In these systems, the metal center typically coordinates with the carbonyl oxygen of the ketone, activating it towards nucleophilic attack. The nitronate may also coordinate with the metal, bringing the reactants into close proximity within a structured, chiral environment that dictates the stereochemical outcome. wikipedia.orgacs.org Some systems are believed to operate via a bimetallic pathway, where two metal centers cooperate to activate the reactants. osti.gov
A study utilizing phosphonium ionic liquids as catalysts under solvent-free conditions for the reaction between cyclohexanone and nitromethane reported the following results.
| Catalyst System | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Phosphonium Methylcarbonate Ionic Liquid | Cyclohexanone + Nitromethane | This compound | 58% | unive.it |
Elucidation of Reaction Intermediates and Transition States
The Henry reaction proceeds through distinct intermediates that have been extensively studied. The primary reactive intermediate is the nitronate anion , formed upon deprotonation of nitromethane. makingmolecules.com This species is stabilized by resonance, with the negative charge delocalized between the α-carbon and the two oxygen atoms of the nitro group. makingmolecules.com Although nucleophilic at both the carbon and oxygen atoms, the observed outcome is overwhelmingly the result of carbon-carbon bond formation. wikipedia.org
The nucleophilic attack of the nitronate on cyclohexanone generates a β-nitro alkoxide intermediate. makingmolecules.com This alkoxide is then protonated to yield this compound. makingmolecules.com
The transition state (TS) structure is critical for understanding the reaction's stereoselectivity. In catalyzed reactions, the TS involves a complex assembly of the catalyst, the nitronate, and the carbonyl compound.
Acyclic Transition States : In simple base-catalyzed reactions, an open or acyclic transition state is often proposed. Stereocontrol is generally poor and is influenced by steric interactions between the substituents on the reactants, which favor an anti-orientation of the largest groups to minimize steric hindrance. wikipedia.org
Chelated Transition States : In metal-catalyzed asymmetric reactions, a more rigid, cyclic transition state is invoked. nih.gov The metal ion, bound to a chiral ligand, coordinates to both the carbonyl oxygen of cyclohexanone and one of the oxygen atoms of the nitronate. This chelation creates a well-defined three-dimensional structure. wikipedia.orgnih.gov The stereochemical outcome is then determined by the facial bias imposed by the chiral ligand, which directs the nitronate to attack one specific face (Re or Si) of the ketone.
Bifunctional Catalysis : With organocatalysts like chiral thioureas or squaramides, the transition state is stabilized by multiple non-covalent interactions. mdpi.commetu.edu.tr For example, a thiourea (B124793) catalyst can act as a Brønsted acid, activating the nitro group via hydrogen bonding, while a basic moiety on the same catalyst (e.g., a tertiary amine) deprotonates the nitromethane, creating a highly organized transition state. diva-portal.org Density functional theory (DFT) studies have been used to model these transition states, showing how hydrogen bonding between the catalyst, the nitronate, and the aldehyde directs enantioselectivity. diva-portal.org
| Catalyst Type | Proposed Transition State Feature | Key Interaction(s) | Reference |
| Chiral Metal Complex (e.g., Cu-Bis(oxazoline)) | Rigid, chelated cyclic structure | Metal coordination to carbonyl and nitronate | wikipedia.orgacs.org |
| Lanthanum-BINOL Complex | Bicyclic chelate structure | Ligand exchange and steric hindrance | nih.gov |
| Bifunctional Organocatalyst (e.g., Thiourea) | Organized multi-point binding | Hydrogen bonding and Brønsted acid/base catalysis | mdpi.comdiva-portal.org |
Stereochemical Aspects and Diastereoselective Control
The creation of the C-C bond in the Henry reaction forms a new stereocenter. When the reactants are prochiral, as in the case of cyclohexanone and nitromethane leading to this compound, the product can be chiral. The simple, uncatalyzed reaction typically yields a racemic mixture of enantiomers due to the lack of stereochemical control. wikipedia.org
Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a primary goal in modern synthetic chemistry and has been a major focus of research on the Henry reaction. wikipedia.orgnumberanalytics.com
Substrate and Reagent Control : The inherent structure of the reactants can influence the stereochemical outcome, a principle known as substrate control. numberanalytics.com However, for the synthesis of this compound from achiral precursors, this is not a factor.
Catalyst Control : The most effective method for controlling stereochemistry in the Henry reaction is through the use of chiral catalysts. numberanalytics.com Chiral organocatalysts or chiral metal-ligand complexes create a chiral environment around the reacting molecules. wikipedia.org This asymmetric environment energetically favors one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer. inflibnet.ac.in
Diastereoselective Control : When a substituted nitroalkane reacts with an aldehyde, two new stereocenters can be formed, leading to diastereomeric products (syn and anti). nih.gov The diastereomeric ratio (dr) is determined by the relative energies of the diastereomeric transition states. Catalysts have been designed to selectively produce either the syn or anti product with high fidelity. For example, Shibasaki's lanthanum-BINOL catalyst systems were shown to be highly syn-selective, while other heterobimetallic catalysts could be tuned to favor the anti product. nih.gov This selectivity arises from the specific geometry of the transition state, which minimizes steric clashes and optimizes electronic interactions. nih.gov Crystallization-induced dynamic transformation is another powerful strategy where the reversibility of the Henry reaction is leveraged; the desired, less soluble diastereomer crystallizes from the reaction mixture, shifting the equilibrium toward its formation. nih.gov
The table below summarizes the performance of various catalytic systems in asymmetric Henry reactions, illustrating the high levels of stereocontrol achievable.
| Catalyst System | Substrates | Selectivity Type | Result (dr or ee) | Reference |
|---|---|---|---|---|
| La-Li-BINOL (LLB) | Aldehydes + Nitroalkanes | Enantio- and Diastereoselective (syn) | up to 92:8 dr; 97% ee | nih.gov |
| Cu(OAc)₂-Chiral Diamine | Aldehydes + Nitromethane | Enantioselective | High ee | organic-chemistry.org |
| Cu(I)-Bis(sulfonamide)-Diamine | Aldehydes + Nitropropane | Enantio- and Diastereoselective (syn) | up to 32.3:1 dr; 97% ee | nih.gov |
| Cinchona Alkaloids | α-Ketoesters + Nitromethane | Enantioselective | High ee | organic-chemistry.org |
Understanding of Nitro Group Reactivity Mechanisms
The reactivity of this compound is dominated by the properties of the nitro group (-NO₂). ontosight.ai This functional group is strongly electron-withdrawing, an effect that governs the mechanisms of reactions involving it. ontosight.aisci-hub.se
Acidity of α-Protons : The primary reason the Henry reaction is possible is the electron-withdrawing nature of the nitro group, which significantly increases the acidity of the protons on the adjacent carbon (the α-carbon). masterorganicchemistry.com The pKa of nitromethane is approximately 17 in DMSO, making it sufficiently acidic to be deprotonated by a moderately strong base. wikipedia.org This acidity allows for the formation of the key nitronate intermediate. wikipedia.orgmakingmolecules.com
Stabilization of Intermediates : The nitro group stabilizes the negative charge of the nitronate anion through resonance, delocalizing the charge onto its electronegative oxygen atoms. makingmolecules.com This stabilization makes the nitronate a soft nucleophile that is readily formed and reactive enough to participate in C-C bond formation.
Synthetic Transformations : The synthetic utility of this compound and other β-nitro alcohols stems from the versatility of the nitro group, which can be converted into a range of other functional groups. wikipedia.orgscispace.com
Reduction to Amines : The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C). youtube.com This provides a direct route to valuable β-amino alcohols.
Conversion to Carbonyls (Nef Reaction) : Under acidic conditions, the nitronate salt can be hydrolyzed to a ketone or aldehyde, a transformation known as the Nef reaction. youtube.com This allows the nitromethane unit to be used as a masked acyl anion equivalent.
Elimination to Nitroalkenes : Dehydration of the β-nitro alcohol can occur, often under basic conditions, to yield a nitroalkene. organic-chemistry.orgontosight.ai These conjugated systems are potent Michael acceptors, opening up further synthetic possibilities. researchgate.net
The ability of the nitro group to activate the adjacent carbon for C-C bond formation and then be transformed into other useful functionalities makes the Henry reaction a powerful tool in organic synthesis. sci-hub.sescispace.com
Advanced Analytical and Spectroscopic Methodologies in Research
Application of Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to the unequivocal structural elucidation of 1-Nitromethyl-1-cyclohexanol. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's functional groups, connectivity, and molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group and the nitro (-NO₂) group.
A prominent, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak suggests intermolecular hydrogen bonding. Furthermore, strong, characteristic absorption bands appear around 1550 cm⁻¹ and 1380 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. The C-H stretching vibrations of the cyclohexane (B81311) ring are observed in the 3000-2850 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | ~3400 | Strong, Broad |
| C-H Stretch | Alkane (Cyclohexyl) | 2930 - 2860 | Strong |
| N-O Asymmetric Stretch | Nitro (-NO₂) | ~1550 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm the connectivity of atoms.
In the ¹H NMR spectrum, the protons of the nitromethyl group (-CH₂NO₂) would typically appear as a distinct singlet. The chemical shift of the hydroxyl proton (-OH) can vary but would also present as a singlet. The protons of the cyclohexane ring would produce a series of complex multiplets in the upfield region of the spectrum.
The ¹³C NMR spectrum would show a signal for the carbon of the nitromethyl group, a signal for the quaternary carbon of the cyclohexanol (B46403) ring bonded to both the -OH and -CH₂NO₂ groups, and several signals corresponding to the other five carbons of the cyclohexane ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CH ₂NO₂ | Nitromethyl | ~4.3 - 4.5 | Singlet |
| -OH | Hydroxyl | Variable | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₃NO₃), the molecular weight is 159.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M•+) would be observed at an m/z ratio of 159. The spectrum would also display a characteristic fragmentation pattern resulting from the loss of specific groups. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the nitromethyl group (-CH₂NO₂, 60 Da), or a water molecule (-H₂O, 18 Da) from the molecular ion.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [C₇H₁₃NO₃]•+ | 159 | Molecular Ion (M•+) |
| [M - H₂O]•+ | 141 | Loss of Water |
| [M - NO₂]⁺ | 113 | Loss of Nitro Group |
Chromatographic Methods for Reaction Monitoring and Product Isolation
Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for its subsequent purification from the reaction mixture.
The synthesis of this compound is typically achieved via a Henry (nitroaldol) reaction, where cyclohexanone (B45756) reacts with nitromethane (B149229) in the presence of a base. Chromatographic methods allow chemists to track the consumption of reactants (cyclohexanone and nitromethane) and the formation of the desired product over time. This real-time analysis is crucial for optimizing reaction conditions such as temperature, time, and catalyst concentration.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a highly effective technique for monitoring the Henry reaction. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the GC system. Since the reactants (cyclohexanone, nitromethane) and the product (this compound) have different boiling points and polarities, they will have distinct retention times on the GC column, allowing for their separation and quantification. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component.
Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool. As each component elutes from the GC column, it is immediately analyzed by the mass spectrometer, which provides mass spectral data to confirm the identity of each peak, thereby distinguishing the product from reactants and any potential byproducts.
Flash Column Chromatography
For the isolation and purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique uses a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate the components of the reaction mixture based on their differential adsorption to the stationary phase. Due to its polarity, this compound will have a different affinity for the silica gel compared to unreacted starting materials or nonpolar byproducts, enabling its effective isolation in a pure form.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The primary route to 1-Nitromethyl-1-cyclohexanol is the Henry (or nitroaldol) reaction between cyclohexanone (B45756) and nitromethane (B149229). wikipedia.org While effective, traditional Henry reactions often rely on homogenous basic catalysts and organic solvents. Future research will increasingly prioritize the development of sustainable and "green" synthetic alternatives.
Key trends include:
Biocatalysis: The use of enzymes, such as hydroxynitrile lyases (HNLs) or acyl-peptide releasing enzymes, presents a promising green approach for nitroaldol reactions. nih.govrsc.org Researchers are likely to explore novel enzymes capable of catalyzing the addition of nitromethane to ketones like cyclohexanone, offering high selectivity under mild, aqueous conditions. rsc.org
Heterogeneous Catalysis: The development of solid-supported catalysts, such as basic ion-exchange resins or alumina, can simplify product purification and enable catalyst recycling. google.com Future work may focus on designing robust, reusable catalysts specifically tailored for the synthesis of tertiary nitro alcohols.
Alternative Solvents: A significant push towards sustainability involves replacing traditional organic solvents with more environmentally benign options. Research into conducting the Henry reaction in water, ionic liquids, or under solvent-free conditions is an active area. sctunisie.orgniscpr.res.in For the synthesis of this compound, this could reduce environmental impact and potentially improve reaction efficiency through hydrophobic effects.
Waste-Derived Catalysts: An emerging trend is the use of catalysts derived from abundant, natural, and waste materials. For instance, the use of 'Water Extract of Leaf Ash of Neem' (WELAN) as a natural base has been demonstrated for the Henry reaction, showcasing a move towards highly sustainable and cost-effective chemical production. niscpr.res.in
Exploration of Enhanced Enantioselective and Diastereoselective Synthesis
The synthesis of this compound from cyclohexanone and nitromethane results in a tertiary alcohol with a chiral center. The creation of such chiral quaternary carbons is a significant challenge in organic synthesis. While the parent molecule is achiral, substitution on the cyclohexane (B81311) ring would create diastereomers. Future research will focus on developing highly stereoselective methods.
Emerging trends in this area include:
Chiral Organocatalysts: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future efforts will likely involve the design of novel chiral thioureas, cinchona alkaloids, and proline derivatives to catalyze the asymmetric Henry reaction between ketones and nitroalkanes with high enantioselectivity. diva-portal.orgresearchgate.net
Chiral Metal Complexes: Coordination complexes of metals like copper, zinc, and magnesium with chiral ligands are effective catalysts for enantioselective Henry reactions. wikipedia.orgacs.org Research will likely target the development of new ligand scaffolds that can effectively control the stereochemical outcome of the addition of nitromethane to cyclohexanone.
Crystallization-Induced Stereoconvergence: A novel strategy involves using crystallization to drive the equilibrium of a reversible reaction towards a single, thermodynamically stable stereoisomer. This approach, which capitalizes on the reversibility of the Henry reaction, could be a powerful tool for achieving high diastereoselectivity in the synthesis of substituted this compound derivatives. nih.gov
Integration into Advanced Catalytic Systems and Flow Chemistry
To move from laboratory-scale synthesis to efficient and scalable production, future research will focus on integrating the synthesis of this compound into advanced reactor technologies.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for automation. thieme-connect.denih.gov Future work will likely involve immobilizing effective catalysts (both organocatalysts and metal complexes) on solid supports or within polymer matrices for use in packed-bed flow reactors. thieme-connect.de This would enable the continuous, safe, and efficient production of this compound.
Telescoped Reactions: Flow chemistry also facilitates "telescoped" or multi-step syntheses where the output of one reactor flows directly into the next, avoiding timely and wasteful workup and purification steps. nih.gov A future synthetic sequence could involve the flow synthesis of this compound followed immediately by a subsequent derivatization reaction in a continuous manner.
Investigation of New Chemical Transformations and Derivatizations
This compound is a versatile synthetic intermediate due to the presence of both a hydroxyl and a nitro group. Future research will undoubtedly explore new ways to transform this compound into a variety of other functionalized molecules.
Potential avenues of investigation include:
Reduction to Amino Alcohols: The reduction of the nitro group is a common transformation, leading to the corresponding β-amino alcohol, 1-aminomethyl-1-cyclohexanol. These vicinal amino alcohols are valuable building blocks for pharmaceuticals and chiral ligands. mdpi.comnih.gov
Dehydration to Nitroalkenes: Elimination of water from β-nitro alcohols yields nitroalkenes, which are versatile Michael acceptors and dienophiles in cycloaddition reactions. commonorganicchemistry.com
Oxidation to α-Nitro Ketones: Oxidation of the secondary alcohol functionality in related nitro alcohols yields α-nitro ketones, which are useful intermediates in their own right. nih.gov While this compound is a tertiary alcohol and cannot be oxidized in the same way, related secondary nitro alcohols derived from other cyclic ketones could undergo this transformation.
Nef Reaction: The conversion of the nitro group into a carbonyl group via the Nef reaction could provide access to α-hydroxy ketones.
The following table summarizes potential derivatizations of this compound and their potential applications.
| Derivative Class | Transformation | Potential Applications |
| β-Amino Alcohols | Reduction of Nitro Group | Pharmaceutical intermediates, Chiral ligands |
| Nitroalkenes | Dehydration | Michael acceptors, Diels-Alder reactants |
| α-Hydroxy Ketones | Nef Reaction | Synthetic building blocks |
Computational Chemistry and Theoretical Studies on Reactivity
As computational power increases, theoretical studies are becoming an indispensable tool for understanding and predicting chemical reactivity. Future research will leverage computational chemistry to gain deeper insights into the synthesis and properties of this compound.
Key areas for computational investigation include:
Mechanism of the Henry Reaction: Density Functional Theory (DFT) calculations can be used to model the reaction pathway of the Henry reaction between cyclohexanone and nitromethane. diva-portal.org These studies can elucidate the structure of transition states, calculate activation barriers, and explain the role of the catalyst in promoting the reaction and controlling stereoselectivity. diva-portal.orgnih.gov
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between various chiral catalysts and the reactants, researchers can predict which catalysts are most likely to provide high yields and enantioselectivities, thereby guiding experimental efforts. nih.gov
Prediction of Properties: Quantum chemical methods can be used to predict various physicochemical properties of this compound and its derivatives, such as spectroscopic signatures, conformational preferences, and electronic properties, aiding in their characterization and the rational design of molecules with desired functions.
Q & A
Q. Advanced
- Explosion Risk Assessment : Perform DSC/TGA to evaluate exothermic decomposition thresholds.
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation.
- PPE : Wear anti-static lab coats and nitrile gloves. Regulatory guidelines from ECHA provide additional handling criteria.
How does solvent polarity influence the tautomeric equilibrium of this compound?
Advanced
Polar aprotic solvents (e.g., DMSO) stabilize the nitro-enol tautomer via hydrogen bonding. UV-Vis spectroscopy (250–400 nm) monitors tautomer ratios. Computational solvation models (SMD) correlate dielectric constants with equilibrium constants.
What are the environmental fate and biodegradation pathways of this compound?
Q. Advanced
- Aerobic Degradation : Soil studies show microbial cleavage of the nitro group to form cyclohexanol and nitrate ions.
- Photocatalysis : TiO-mediated oxidation under UV light degrades the compound into CO and HO. LC-MS/MS tracks intermediate metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
